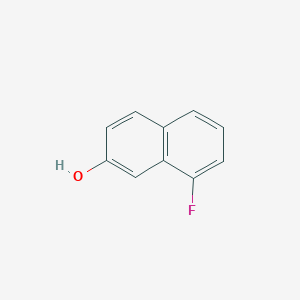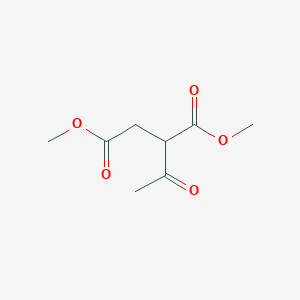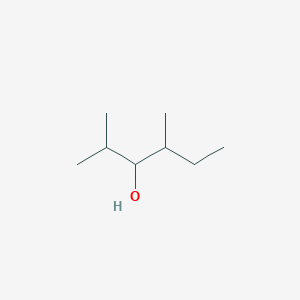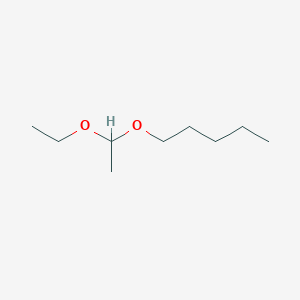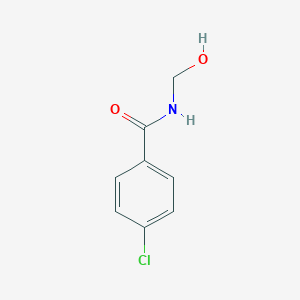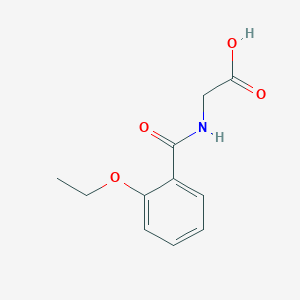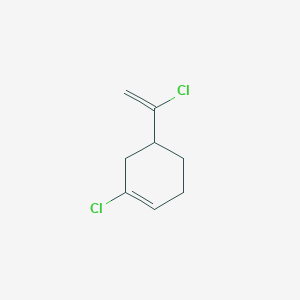
1-Chloro-5-(1-chloroethenyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(1-chloroethenyl)cyclohexene is an organic compound with the molecular formula C8H10Cl2 It is a chlorinated derivative of cyclohexene, characterized by the presence of two chlorine atoms attached to the cyclohexene ring and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(1-chloroethenyl)cyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the addition of chlorine gas to cyclohexene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexene derivatives with fewer chlorine atoms.
Substitution: Formation of hydroxylated or aminated cyclohexene derivatives.
Applications De Recherche Scientifique
1-Chloro-5-(1-chloroethenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohexene, 1-chloro-5-(1-chloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
- Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Cyclohexene, 1-chloro-5-(1-chlorovinyl)-
- Cyclohexene, 1-chloro-4-(1-chlorovinyl)-
Comparison: 1-Chloro-5-(1-chloroethenyl)cyclohexene is unique due to its specific chlorination pattern and the presence of an ethenyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of chlorine atoms and the ethenyl group can influence the compound’s reactivity in substitution and addition reactions, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
13547-07-4 |
|---|---|
Formule moléculaire |
C8H10Cl2 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
Clé InChI |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
SMILES canonique |
C=C(C1CCC=C(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
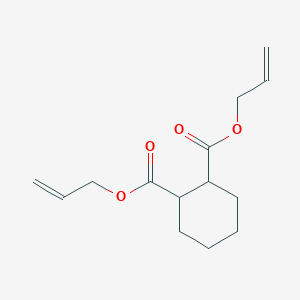
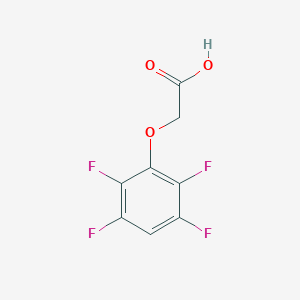
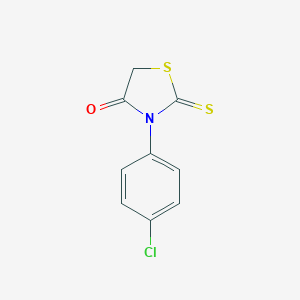
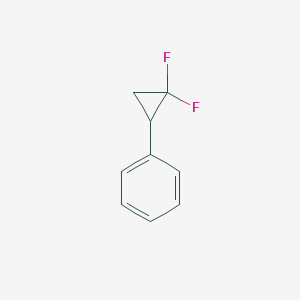
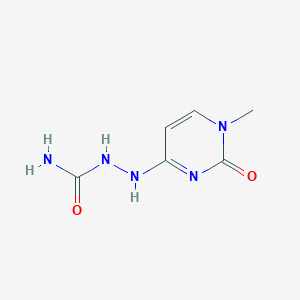
![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)
